

In-Depth Technical Guide to the Thermodynamic Properties and Stability of Vinyl Hexanoate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl hexanoate (CAS No. 3050-69-9), a vinyl ester of hexanoic acid, is a molecule of interest in various industrial applications, including as a monomer for polymerization and as a flavoring agent. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process optimization, and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the known thermodynamic characteristics and stability profile of **vinyl hexanoate**, compiled from available data and general principles of vinyl ester chemistry.

It is important to note that while basic physical properties are documented, specific experimental thermodynamic data such as enthalpy of formation, entropy, and heat capacity for **vinyl hexanoate** are not readily available in publicly accessible literature. Therefore, this guide also outlines the standard experimental protocols used to determine these properties for similar compounds.

Core Thermodynamic and Physical Properties

A summary of the available physical and chemical properties of **vinyl hexanoate** is presented in Table 1. This data is essential for handling and process design.

Table 1: Physical and Chemical Properties of Vinyl Hexanoate



Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄ O ₂	[No specific citation available]
Molecular Weight	142.20 g/mol	[No specific citation available]
CAS Number	3050-69-9	[No specific citation available]
Boiling Point	166 °C at 760 mmHg	[No specific citation available]
Density	0.887 g/cm³ at 25 °C	[No specific citation available]
Vapor Pressure	1.61 mmHg at 25 °C	[No specific citation available]
Flash Point	51 °C	[No specific citation available]
Appearance	Colorless to light yellow liquid	[No specific citation available]

Note: The lack of specific citations for each value is due to the general nature of this compiled data. Specific experimental thermodynamic data for enthalpy of formation, entropy, and heat capacity are not readily available in the reviewed literature.

Stability and Decomposition

The stability of **vinyl hexanoate** is primarily influenced by its susceptibility to hydrolysis, particularly under acidic or basic conditions. Like other vinyl esters, it can also undergo polymerization, often initiated by heat, light, or the presence of a catalyst.

Hydrolysis

The ester linkage in **vinyl hexanoate** is prone to hydrolysis, which breaks the molecule down into hexanoic acid and vinyl alcohol. The vinyl alcohol intermediate is unstable and rapidly tautomerizes to acetaldehyde. This reaction is catalyzed by both acids and bases.[1][2][3][4][5] [6][7][8][9]

The acid-catalyzed hydrolysis mechanism is the reverse of the Fischer esterification process and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. [2][3][4][5]

Thermal Stability



While specific studies on the thermal decomposition of **vinyl hexanoate** are not available, vinyl esters, in general, are known to be less thermally stable than their saturated counterparts due to the presence of the vinyl group.[10] At elevated temperatures, **vinyl hexanoate** is expected to undergo decomposition, potentially through pathways involving the elimination of acetaldehyde or through radical-mediated processes. The presence of stabilizers is often necessary for storage and handling to prevent premature polymerization.

Experimental Protocols for Thermodynamic Characterization

To obtain the missing quantitative thermodynamic data for **vinyl hexanoate**, the following standard experimental protocols would be employed.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation can be determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

- Sample Preparation: A precise mass of liquid vinyl hexanoate is encapsulated in a gelatin
 capsule or absorbed onto a combustible material with a known heat of combustion.[11] For
 volatile liquids, a sealed crucible with a cover disc may be used, with the liquid injected
 through the disc.[11]
- Bomb Setup: The sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to contact the sample.[12][13][14][15]
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically around 25-30 atm).[12][15]
- Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.[12][13][14][15]
- Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.[13][14][15]



 Data Analysis: The temperature change is carefully measured to calculate the heat of combustion. The enthalpy of formation is then calculated using Hess's law, from the known enthalpies of formation of the combustion products (CO₂ and H₂O). [No specific citation available]

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for observing phase transitions.[16][17][18][19][20]

Methodology:

- Sample Preparation: A small, accurately weighed sample of **vinyl hexanoate** (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference. [18][20]
- Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over the desired temperature range.[18][19][20]
- Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed. [17][20]
- Data Analysis: The resulting heat flow versus temperature curve allows for the determination
 of the heat capacity. Endothermic and exothermic peaks on the DSC curve indicate phase
 transitions such as melting and crystallization, respectively.[16][17]

Thermal Stability and Decomposition Kinetics via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on its thermal stability and decomposition profile.[21][22][23] [24][25]

Methodology:

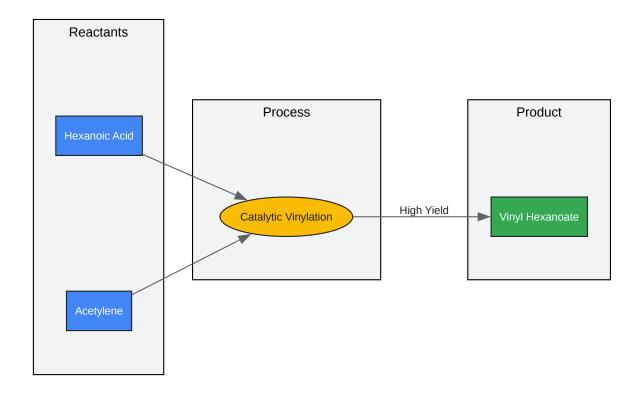


- Sample Preparation: A small amount of **vinyl hexanoate** is placed in a tared TGA crucible. For volatile liquids, careful sample loading is required to minimize evaporation before the analysis begins.[21][22][23]
- Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is established at a controlled flow rate.[21][22][23]
- Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range.[21][23]
- Data Analysis: The TGA instrument records the sample's mass as a function of temperature.
 The resulting TGA curve (mass vs. temperature) reveals the onset temperature of decomposition and the temperature ranges of different decomposition steps. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[21][22][23][24]

Visualizing Key Chemical Pathways

To better understand the chemical behavior of **vinyl hexanoate**, the following diagrams illustrate its synthesis and a primary degradation pathway.

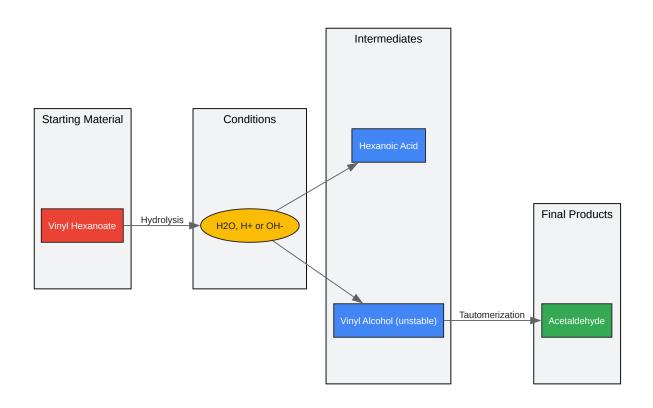




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Caption: Synthesis of Vinyl Hexanoate via Catalytic Vinylation.





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Caption: Acid or Base-Catalyzed Hydrolysis of **Vinyl Hexanoate**.

Conclusion

This technical guide has summarized the available data on the thermodynamic properties and stability of **vinyl hexanoate**. While specific quantitative thermodynamic data remains elusive in the public domain, the provided physical properties and an understanding of the general behavior of vinyl esters offer a solid foundation for its application and further research. The detailed experimental protocols described herein provide a clear roadmap for researchers aiming to determine the precise thermodynamic parameters of this compound. The visualization of its synthesis and primary degradation pathway further elucidates its chemical nature. For professionals in drug development and other scientific fields, this guide serves as a valuable resource for handling, processing, and predicting the behavior of **vinyl hexanoate**.



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